4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride
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Overview
Description
4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride typically involves the formation of the triazole ring followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC) can form the triazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The triazole ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazole ring.
Scientific Research Applications
4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The aminomethyl and carboxylic acid groups can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,3-Triazole
- 4-(Aminomethyl)-1H-1,2,3-triazole
- 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Uniqueness
4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride is unique due to the specific combination of functional groups attached to the triazole ring. This combination can confer unique properties such as enhanced binding to biological targets, increased solubility, and specific reactivity in chemical synthesis.
Properties
IUPAC Name |
5-(aminomethyl)-3-methyltriazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c1-9-4(5(10)11)3(2-6)7-8-9;/h2,6H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOHKULNFCPQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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